Astrasieversianin VII
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Overview
Description
Isoastragaloside II is a cycloartane-type triterpene glycoside isolated from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoastragaloside II can be extracted from Astragalus membranaceus using several techniques. One common method involves ethanol reflux extraction. The dried roots are sheared into segments and extracted with 70% ethanol in reflux for 2 hours. The extracts are then combined, filtered, and concentrated .
Industrial Production Methods
For industrial production, macroporous resin column chromatography is often employed. This method involves extracting the dried roots with ethanol, followed by filtration and concentration. The concentrated extract is then passed through a macroporous resin column to isolate Isoastragaloside II .
Chemical Reactions Analysis
Types of Reactions
Isoastragaloside II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, affecting its biological activity.
Reduction: This reaction can alter the triterpene structure, potentially enhancing its pharmacological properties.
Substitution: This reaction can introduce different functional groups, modifying its activity and solubility.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include modified glycosides and triterpenes with enhanced or altered biological activities .
Scientific Research Applications
Isoastragaloside II has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cycloartane-type triterpenes.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Isoastragaloside II is investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and liver fibrosis
Industry: It is used in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Isoastragaloside II exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of nitric oxide and pro-inflammatory cytokines by modulating the NF-κB pathway.
Antioxidant: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Anti-cancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- Astragaloside I
- Astragaloside II
- Astragaloside III
- Astragaloside IV
- Cycloastragenol
Uniqueness
Isoastragaloside II is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Compared to other similar compounds, Isoastragaloside II has shown a higher potency in anti-inflammatory and antioxidant activities .
Properties
Molecular Formula |
C43H70O15 |
---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3 |
InChI Key |
SMZYCXAYGPGYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origin of Product |
United States |
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